molecular formula C6H6Cl2N2S B6215734 4-(2,2-dichlorocyclopropyl)-1,3-thiazol-2-amine CAS No. 2742659-65-8

4-(2,2-dichlorocyclopropyl)-1,3-thiazol-2-amine

Cat. No.: B6215734
CAS No.: 2742659-65-8
M. Wt: 209.1
InChI Key:
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Description

4-(2,2-Dichlorocyclopropyl)-1,3-thiazol-2-amine is a chemical compound that features a dichlorocyclopropyl group attached to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-dichlorocyclopropyl)-1,3-thiazol-2-amine typically involves the reaction of 2,2-dichlorocyclopropylamine with a thiazole derivative under controlled conditions. One common method includes the use of dichlorocarbene addition to olefins to form the dichlorocyclopropyl group, followed by cyclization with thiazole precursors .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dichlorocyclopropyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dichlorocyclopropyl group to less chlorinated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

4-(2,2-Dichlorocyclopropyl)-1,3-thiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,2-dichlorocyclopropyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorocyclopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The thiazole ring may also interact with biological macromolecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

    (2,2-Dichlorocyclopropyl)benzene: Shares the dichlorocyclopropyl group but differs in the aromatic ring structure.

    2-(2,2-Dichlorocyclopropyl)-1,3-dioxolane: Contains a dioxolane ring instead of a thiazole ring.

    3-Methyl-2,2-dichlorocyclopropyl)benzene: Similar structure with a methyl group on the benzene ring.

Uniqueness

4-(2,2-Dichlorocyclopropyl)-1,3-thiazol-2-amine is unique due to the combination of the dichlorocyclopropyl group and the thiazole ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets and offers versatility in synthetic applications.

Properties

CAS No.

2742659-65-8

Molecular Formula

C6H6Cl2N2S

Molecular Weight

209.1

Purity

95

Origin of Product

United States

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